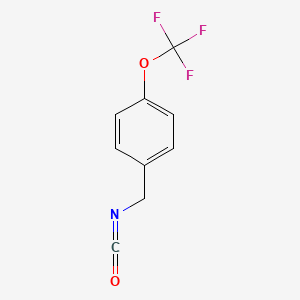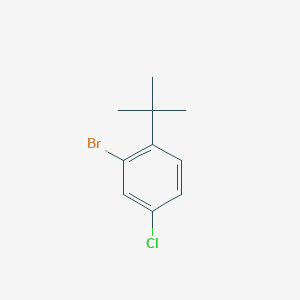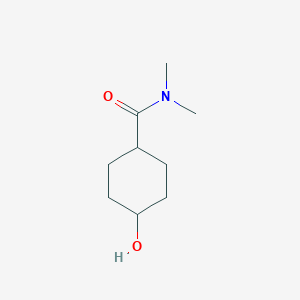
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene
Overview
Description
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an isocyanate group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
One common method involves the reaction of 4-(trifluoromethoxy)benzylamine with phosgene to form the corresponding isocyanate . The reaction conditions often require a controlled environment to ensure the proper formation of the isocyanate group without unwanted side reactions.
Industrial production methods may involve the use of advanced catalytic processes to enhance the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene has a wide range of scientific research applications:
Biology: Its unique chemical properties make it a valuable tool in biochemical research, where it can be used to study enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which 1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene exerts its effects involves the interaction of its functional groups with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form urea and carbamate derivatives. These reactions can modify the activity of enzymes and proteins, influencing biological pathways and processes .
Comparison with Similar Compounds
1-(Isocyanatomethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-(Isocyanatomethyl)-4-methoxybenzene: This compound lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene:
The uniqueness of this compound lies in the combination of the isocyanate and trifluoromethoxy groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMVQREQZBJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine](/img/structure/B3100528.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3100552.png)
![2-{[(tert-Butoxy)carbonyl]amino}-4-ethylhexanoic acid](/img/structure/B3100562.png)
